3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[2-(trifluoromethyl)phenyl]propanamide
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Overview
Description
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoromethyl, ethyl, oxo, and trifluoromethyl phenyl groups. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the difluoromethyl and ethyl groups is achieved through selective substitution reactions, while the oxo group is introduced via oxidation reactions. The final step involves the coupling of the pyrazolo[3,4-b]pyridine core with the trifluoromethyl phenyl group using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethyl group may yield carboxylic acids, while reduction of the oxo group results in alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl and trifluoromethyl groups enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(METHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
- 3-[4-(DIFLUOROMETHYL)-2-METHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE
Uniqueness
The uniqueness of 3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both difluoromethyl and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C19H17F5N4O2 |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[2-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C19H17F5N4O2/c1-2-27-10-12-11(17(20)21)9-16(30)28(18(12)26-27)8-7-15(29)25-14-6-4-3-5-13(14)19(22,23)24/h3-6,9-10,17H,2,7-8H2,1H3,(H,25,29) |
InChI Key |
HMDNFEGNKVUPFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=CC=CC=C3C(F)(F)F)C(F)F |
Origin of Product |
United States |
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